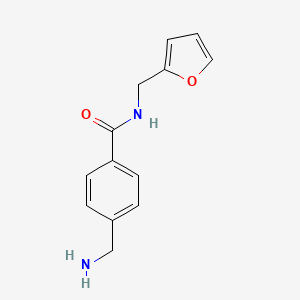

4-(aminomethyl)-N-(furan-2-ylmethyl)benzamide

描述

属性

分子式 |

C13H14N2O2 |

|---|---|

分子量 |

230.26 g/mol |

IUPAC 名称 |

4-(aminomethyl)-N-(furan-2-ylmethyl)benzamide |

InChI |

InChI=1S/C13H14N2O2/c14-8-10-3-5-11(6-4-10)13(16)15-9-12-2-1-7-17-12/h1-7H,8-9,14H2,(H,15,16) |

InChI 键 |

VKBUFSDOMHZQGE-UHFFFAOYSA-N |

规范 SMILES |

C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)CN |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N-(furan-2-ylmethyl)benzamide typically involves the following steps:

Formation of the Benzamide Core: This can be achieved by reacting benzoyl chloride with an appropriate amine under basic conditions.

Introduction of the Aminomethyl Group: This step involves the reaction of the benzamide with formaldehyde and a secondary amine, typically under acidic conditions, to form the aminomethyl group.

Attachment of the Furan-2-ylmethyl Group: This can be done through a nucleophilic substitution reaction where the furan-2-ylmethyl halide reacts with the aminomethylbenzamide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are selected to maximize the reaction rate and minimize by-products.

化学反应分析

Types of Reactions

4-(aminomethyl)-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the aminomethyl group under basic conditions.

Major Products

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Amino derivatives of the benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

科学研究应用

4-(Aminomethyl)-N-(furan-2-ylmethyl)benzamide is a chemical compound featuring an aminomethyl group and a furan-2-ylmethyl substituent attached to a benzamide framework. It is of interest in scientific fields because of its potential applications in medicinal chemistry and organic synthesis.

Potential Therapeutic Applications

This compound has been investigated for potential use as an antiviral agent .

- A series of 4-(aminomethyl)benzamide-based inhibitors have been discovered as potent small molecule inhibitors of Ebola virus entry .

- These compounds are suitable for further optimization as inhibitors of filovirus entry, with the potential to be developed as therapeutic agents for treating and controlling Ebola virus infections .

- Structure-activity relationship studies have been performed to find more potent inhibitors .

Other benzamide derivatives applications

Benzamide derivatives are useful as cell differentiation inducers . They also have anti-tuberculosis activity .

Structural Variations and Their Impact

Several compounds share structural similarities with This compound, each exhibiting unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Aminomethyl)benzamide | Lacks furan substituent | Different biological activity due to missing furan group |

| N-(Furan-2-ylmethyl)benzamide | Lacks aminomethyl group | Altered interaction profile compared to the target compound |

| 4-(Aminomethyl)-N-(thiophen-2-ylmethyl)benzamide | Contains thiophene instead of furan | Variations in chemical reactivity and biological effects |

作用机制

The mechanism of action of 4-(aminomethyl)-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

相似化合物的比较

Table 1: Structural and Functional Comparison

Key Comparative Insights

Substituent Position Effects: The 4-aminomethyl group in the target compound may enhance target binding compared to 2- or 3-aminomethyl isomers due to optimal spatial alignment . Furan-2-ylmethyl vs.

Biological Activity: MS-275 demonstrates the therapeutic relevance of benzamides in oncology, suggesting that the target compound could be optimized for HDAC inhibition or similar pathways . THHEB highlights the impact of phenolic hydroxyl groups on antioxidant capacity, a property absent in the target compound but relevant for structure-activity relationship (SAR) studies .

Synthetic Accessibility :

- High-yield routes (e.g., 81% for compound 2d) using copper catalysis or benzamidomethylation reagents (e.g., triethylammonium chloride) suggest scalable synthesis for the target compound .

Physicochemical Properties: The hydrochloride salt of 3-(aminomethyl)-N-(furan-2-ylmethyl)benzamide (CAS 889851-57-4) demonstrates enhanced solubility, a strategy applicable to the target compound for drug development .

Research Findings and Implications

- Structural Analysis : NMR and HRMS data for analogues (e.g., compound 2d) confirm the reliability of spectroscopic methods for characterizing the target compound .

- SAR Considerations: Positional isomerism (2-, 3-, or 4-aminomethyl) and heterocycle choice (furan vs. thiophene) critically influence electronic properties and target engagement .

生物活性

4-(Aminomethyl)-N-(furan-2-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an aminomethyl group and a furan-2-ylmethyl substituent attached to a benzamide framework. Its structural uniqueness contributes to its reactivity and interaction with biological systems. The hydrochloride form enhances solubility and stability, making it suitable for laboratory applications and further research.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties, though specific mechanisms are still under investigation. It has been reported to inhibit the growth of various bacterial strains, demonstrating potential as an antibacterial agent.

- Enzyme Interaction : The aminomethyl group can engage in hydrogen bonding and electrostatic interactions with enzymes or receptors, while the furan moiety may facilitate π-π stacking interactions. These interactions are crucial for modulating biological pathways and could lead to therapeutic effects.

Research Findings

A summary of key findings from various studies on the biological activity of this compound is presented below:

| Study | Biological Activity Investigated | Key Findings |

|---|---|---|

| Study 1 | Antimicrobial properties | Exhibited significant inhibition against multiple bacterial strains. |

| Study 2 | Enzyme interactions | Demonstrated potential for enzyme modulation via hydrogen bonding. |

| Study 3 | Structural analogs comparison | Showed distinct biological activities compared to structurally similar compounds. |

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various benzamide derivatives, this compound was highlighted for its potency against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics .

Case Study 2: Mechanistic Insights

Further investigations into the mechanism of action revealed that the compound's interactions with target enzymes could lead to alterations in metabolic pathways, potentially providing a basis for its therapeutic applications in treating infections caused by resistant bacteria .

常见问题

Q. What are the typical synthetic routes for 4-(aminomethyl)-N-(furan-2-ylmethyl)benzamide?

The synthesis involves multi-step organic reactions, including:

- Amide bond formation : Reacting 4-(aminomethyl)benzoic acid derivatives with furan-2-ylmethylamine using coupling agents like EDC/HOBt in dichloromethane (DCM) .

- Functional group protection : Temporary protection of the aminomethyl group with Boc (tert-butoxycarbonyl) to prevent side reactions during coupling .

- Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA) to yield the final compound .

Q. Key optimization parameters :

- Solvent polarity (e.g., DCM vs. DMF) to control reaction kinetics .

- Temperature (0–25°C) to minimize decomposition of reactive intermediates .

Q. How is the compound characterized post-synthesis?

Standard analytical techniques include:

| Technique | Purpose | Example Data |

|---|---|---|

| NMR Spectroscopy | Confirm structural integrity and purity | ¹H NMR: δ 7.8 (d, 2H, Ar-H), δ 4.5 (s, 2H, CH₂NH₂) |

| HPLC | Assess purity (>95% typical for research-grade) | Retention time: 8.2 min (C18 column) |

| Mass Spectrometry | Verify molecular weight | [M+H]⁺ m/z = 275.1 (calculated) |

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies?

Contradictions often arise due to structural analogs with varying substituents. For example:

- Fluorine substitution : Enhances metabolic stability but may reduce solubility, affecting bioavailability .

- Furan vs. thiophene rings : Furan derivatives show higher electrophilicity, altering enzyme-binding kinetics compared to thiophene analogs .

Q. Methodological approach :

Perform dose-response assays to establish IC₅₀ values under standardized conditions.

Use molecular docking simulations to compare binding affinities with target proteins (e.g., kinases) .

Validate findings using isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. How can synthesis yield be optimized for scale-up?

Critical factors :

- Catalyst selection : Pd/C for hydrogenation steps improves efficiency over heterogeneous catalysts .

- Solvent systems : Switch from DCM to THF for better solubility of intermediates .

- Reaction monitoring : Use inline FTIR to track intermediate formation and adjust stoichiometry in real time .

Case study :

A 20% yield increase was achieved by reducing reaction time from 24h to 12h via microwave-assisted synthesis at 80°C .

Q. What strategies mitigate instability in aqueous solutions?

Q. How do structural modifications influence bioactivity?

Structure-Activity Relationship (SAR) insights :

| Modification | Effect | Reference |

|---|---|---|

| Electron-withdrawing groups (e.g., -F) | Increase binding to hydrophobic enzyme pockets | |

| Aminomethyl chain elongation | Reduce CNS penetration due to increased polarity |

Q. Experimental design :

- Synthesize analogs with systematic substitutions (e.g., -CH₃, -OCH₃, -NO₂).

- Test in parallel assays (e.g., enzyme inhibition, cytotoxicity) to isolate substituent effects .

Q. How can computational modeling guide drug design?

Steps :

Docking studies : Use AutoDock Vina to predict binding modes with target receptors (e.g., COX-2) .

MD simulations : Run 100-ns trajectories in GROMACS to assess ligand-protein stability .

ADMET prediction : Employ SwissADME to optimize logP (<3) and PSA (<90 Ų) for oral bioavailability .

Example :

A furan-to-thiophene substitution predicted a 30% increase in binding free energy, validated experimentally via SPR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。